molecular formula C10H6BrNO2 B11862342 4-Bromoquinoline-7-carboxylic acid

4-Bromoquinoline-7-carboxylic acid

Cat. No.: B11862342
M. Wt: 252.06 g/mol
InChI Key: DIICCTKRSRQPGE-UHFFFAOYSA-N
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Description

4-Bromoquinoline-7-carboxylic acid is a heterocyclic aromatic compound with significant importance in various fields of chemistry and biology. It is a derivative of quinoline, which is known for its versatile applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a carboxylic acid group at the 7th position of the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromoquinoline-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitutions and modifications.

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

4-bromoquinoline-7-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14)

InChI Key

DIICCTKRSRQPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)Br

Origin of Product

United States

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